An In-depth Technical Guide to the Mechanistic Versatility of the 2,3-dihydro-1H-indene-1-carboxamide Scaffold in Drug Discovery
An In-depth Technical Guide to the Mechanistic Versatility of the 2,3-dihydro-1H-indene-1-carboxamide Scaffold in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1H-indene-1-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Rather than possessing a single, inherent mechanism of action, its true value lies in its chemical tractability, allowing for the strategic design of derivatives that target distinct biological pathways with high specificity and potency. This guide provides a comprehensive exploration of the major mechanisms of action unlocked by this versatile scaffold, offering insights into the structure-activity relationships that drive target engagement. We will delve into its roles in oncology through the inhibition of apoptosis proteins and tubulin polymerization, in neurodegenerative disorders via monoamine oxidase B inhibition, and in epilepsy as a source of novel anticonvulsants. For each mechanistic class, we will examine the underlying biological rationale, present key preclinical data, and outline representative experimental protocols for target validation and compound characterization.
The 2,3-dihydro-1H-indene-1-carboxamide Core: A Privileged Scaffold
The indane ring system, a bicyclic hydrocarbon, provides a rigid, three-dimensional framework that is amenable to extensive chemical modification. The carboxamide moiety at the 1-position serves as a versatile anchor for introducing a wide range of substituents, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has allowed for the development of derivatives that can fit into the binding pockets of various enzymes and receptors, leading to a broad spectrum of biological activities.
Mechanism I: Induction of Apoptosis through IAP Inhibition
A critical strategy in cancer therapy is to reactivate the intrinsic apoptotic pathway in tumor cells. A key family of proteins that suppress apoptosis are the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2. These proteins function by binding to and inhibiting caspases, the primary executioners of apoptosis. The natural antagonist to IAPs is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytoplasm, binds to IAPs and liberates caspases.
Derivatives of the 2,3-dihydro-1H-indene-1-carboxamide scaffold have been designed to mimic the action of Smac.[1] These compounds are believed to bind to the BIR domains of IAPs, preventing them from inhibiting caspases-3, -7, and -9. This action releases the brakes on apoptosis, leading to programmed cell death in cancer cells. Furthermore, binding to cIAP1 and cIAP2 can induce their autoubiquitination and subsequent degradation by the proteasome, further sensitizing cells to apoptotic signals, particularly those mediated by the TNF receptor superfamily.[1]
Signaling Pathway: IAP Inhibition
Caption: IAP inhibition by 2,3-dihydro-1H-indene-1-carboxamide derivatives.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IAP Binding Assay
This assay quantifies the ability of a test compound to disrupt the interaction between an IAP protein and a Smac-derived peptide.
-
Reagents:
-
Recombinant human IAP protein (e.g., XIAP-BIR3 domain) tagged with GST.
-
Biotinylated peptide corresponding to the N-terminus of Smac (AVPI).
-
Europium cryptate-labeled anti-GST antibody (donor).
-
Streptavidin-XL665 (acceptor).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (2,3-dihydro-1H-indene-1-carboxamide derivatives).
-
-
Procedure:
-
Add assay buffer, IAP-GST protein, and the test compound at various concentrations to a low-volume 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated Smac peptide and incubate for another 30 minutes.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
A high ratio indicates proximity of the donor and acceptor (IAP-Smac binding).
-
A decrease in the ratio in the presence of the test compound indicates displacement of the Smac peptide.
-
Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism II: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition
The microtubule cytoskeleton is essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. These agents typically bind to one of three main sites on tubulin: the colchicine, vinca alkaloid, or taxane sites.
Certain 2,3-dihydro-1H-indene derivatives have been developed as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3] These compounds prevent the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3] This mechanism also confers anti-angiogenic properties, as endothelial cell proliferation and migration are dependent on a functional microtubule network.[3]
Quantitative Data: Antiproliferative Activity of Tubulin-Inhibiting Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 12d | K562 (Leukemia) | 0.028 | [3] |
| 12d | A549 (Lung) | 0.035 | [3] |
| 12d | HCT116 (Colon) | 0.087 | [3] |
| 12d | MCF-7 (Breast) | 0.041 | [3] |
Table 1: In vitro antiproliferative activity of a lead 2,3-dihydro-1H-indene derivative.
Experimental Workflow: Assessing Tubulin Polymerization Inhibition
Caption: Workflow for a cell-free tubulin polymerization assay.
Mechanism III: Neuroprotection through Selective Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms: MAO-A and MAO-B. In the brain, MAO-B is primarily involved in the metabolism of dopamine. Inhibition of MAO-B increases the synaptic concentration of dopamine and is a validated therapeutic strategy for Parkinson's disease, helping to alleviate motor symptoms.[4][5]
A significant number of 2,3-dihydro-1H-inden-1-amine derivatives (closely related to the carboxamide) have been synthesized as potent and selective inhibitors of MAO-B.[4][6] By selectively inhibiting MAO-B, these compounds can increase dopaminergic tone in the brain. Furthermore, MAO-B activity contributes to the production of reactive oxygen species (ROS), and its inhibition is thought to have neuroprotective effects by reducing oxidative stress.[6]
Quantitative Data: MAO-B Inhibitory Activity
| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| L4 | 0.11 | > 100 | > 909 | [4] |
| L8 | 0.18 | > 100 | > 555 | [4] |
| K8 | N/A (Potent) | N/A (Selective) | High | [6] |
| K24 | N/A (Potent) | N/A (Selective) | High | [6] |
Table 2: In vitro inhibitory activity and selectivity of lead 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B.
Experimental Protocol: MAO-Glo™ Assay for Inhibitor Profiling
This is a luminescent assay to measure the activity of MAO enzymes.
-
Reagents:
-
Recombinant human MAO-A or MAO-B enzyme.
-
MAO substrate (provided in the kit, a derivative that is converted to luciferin).
-
Luciferin Detection Reagent.
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
In separate wells of a 96-well white plate, add MAO-A or MAO-B enzyme.
-
Add the test compound at various concentrations or a known inhibitor (e.g., selegiline for MAO-B) as a positive control.
-
Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A lower luminescent signal corresponds to higher MAO inhibition.
-
Calculate the percentage of inhibition relative to vehicle-treated controls.
-
Plot the percentage of inhibition against inhibitor concentration and fit the data to determine IC50 values for both MAO-A and MAO-B.
-
Calculate the selectivity index by dividing the IC50 (MAO-A) by the IC50 (MAO-B).
-
Mechanism IV: Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. While the exact mechanisms of action for many antiepileptic drugs (AEDs) are complex, they often involve modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic inhibitory neurotransmission.
Several series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which incorporate the core indene structure, have been synthesized and evaluated for anticonvulsant activity.[7][8] These compounds have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and 6-Hz psychomotor seizure tests.[8] While the precise molecular targets are not always fully elucidated in these initial studies, the activity profiles suggest potential interactions with ion channels or other targets that regulate neuronal excitability. The development of such compounds is driven by the need for new AEDs with improved efficacy for drug-resistant epilepsy and better side-effect profiles.[7]
In Vivo Anticonvulsant Screening Workflow
Caption: Preclinical workflow for evaluating anticonvulsant drug candidates.
Other Emerging Mechanisms of Action
The versatility of the 2,3-dihydro-1H-indene scaffold continues to be explored, with research identifying derivatives active against other important drug targets:
-
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Novel derivatives have been synthesized as inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers.[9][10]
-
Succinate Dehydrogenase (SDH) Inhibition: Carboxamide derivatives containing this scaffold are being investigated as potential fungicides by targeting SDH, a key enzyme in the mitochondrial electron transport chain.[11]
-
Carbonic Anhydrase Inhibition: Certain coumaryl-carboxamide derivatives incorporating the indene moiety have demonstrated selective inhibition of carbonic anhydrase IX, a tumor-associated isoform.[12]
-
5-HT4 Receptor Affinity: Related benzimidazole-carboxamide structures show affinity for the 5-HT4 serotonin receptor, suggesting potential applications in gastrointestinal or cognitive disorders.[13]
Conclusion and Future Directions
The 2,3-dihydro-1H-indene-1-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its rigid, yet highly adaptable, framework has enabled the development of potent and selective modulators for a wide range of biological targets, spanning oncology, neurodegeneration, and epilepsy. The diverse mechanisms of action—from inducing apoptosis and inhibiting microtubule formation to modulating neurotransmitter levels and neuronal excitability—highlight the scaffold's remarkable chemical plasticity. Future research will likely continue to expand the pharmacological landscape of this core structure, exploring new substitution patterns to engage novel targets and to optimize the drug-like properties of existing mechanistic classes. The continued application of structure-based drug design, coupled with advanced screening methodologies, promises to unlock further therapeutic potential from this versatile and valuable chemical entity.
References
- Title: 2, 3-dihydro-1h-indene compounds and their use to treat cancer. Source: Google Patents, WO2010142994A1.
-
Title: Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Source: PubMed. URL: [Link]
-
Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Source: PubMed. URL: [Link]
-
Title: Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Source: PubMed. URL: [Link]
-
Title: Synthesis, biological activity and multiscale molecular modeling studies for coumaryl-carboxamide derivatives as selective carbonic anhydrase IX inhibitors. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Source: Taylor & Francis Online. URL: [Link]
-
Title: Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Source: Pharmacia. URL: [Link]
-
Title: Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Source: ChEMBL. URL: [Link]
-
Title: Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Source: PubMed. URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Source: PubMed. URL: [Link]
Sources
- 1. WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer - Google Patents [patents.google.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document: Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, S... - ChEMBL [ebi.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological activity and multiscale molecular modeling studies for coumaryl-carboxamide derivatives as selective carbonic anhydrase IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
